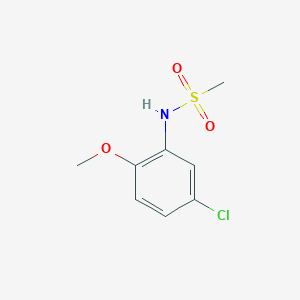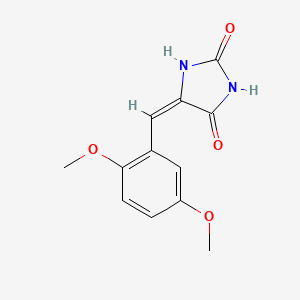![molecular formula C10H9BrN4O2S B5560588 {[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives of 1,2,4-triazole, such as “[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid,” involves the interaction of specific precursors in alcoholic or aqueous media, often facilitated by the use of organic or inorganic bases and salts. This process yields a series of novel compounds, whose structure can be confirmed by employing modern physical-chemical analysis methods, including elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically performed using X-ray diffraction techniques, alongside IR, 1H NMR, and 13C NMR spectroscopy. These methods have elucidated that such compounds can form strong intermolecular hydrogen bonds, contributing to their stability and potential biological activity (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-triazole derivatives can lead to the formation of various functional groups, including acetohydrazides and thiosemicarbazides, which are of interest due to their antimicrobial activities. These compounds exhibit a range of chemical behaviors, reacting with hydrazine hydrate, aromatic aldehydes, and isothiocyanate under specific conditions to produce a variety of biologically active compounds (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including their melting points, can be accurately determined through techniques such as automatic devices for melting point determination. These properties are crucial for assessing the compound's suitability for further applications and for ensuring consistency in synthesis outcomes (Safonov, 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, are influenced by the nature and position of substituents on the triazole ring. Potentiometric titration has been used to determine the ionization constants of these compounds, providing insight into their reactivity and potential biological activity. This analysis is crucial for designing compounds with desired pharmacological properties (Kaplaushenko, 2014).
科学的研究の応用
Synthesis and Physical-Chemical Properties
A significant body of research focuses on the synthesis and characterization of 1,2,4-triazole derivatives. For instance, a study conducted by Safonov, Panasenko, and Knysh (2017) detailed the synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) acetate acids salts. These compounds were synthesized through interactions with both organic and inorganic bases, highlighting their versatile nature and potential for further chemical modification (Safonov, Panasenko, & Knysh, 2017).
Biological Activities
The biological activities of 1,2,4-triazole derivatives have been a significant area of research. These compounds exhibit a range of biological properties, including antimicrobial and anticancer activities. For example, research by Dabholkar and Ravi (2010) explored the synthesis of novel spiro heterocycles containing a triazine nucleus and their microbiological activity. Their work highlights the potential of these compounds in combating microbial infections, suggesting a promising avenue for the development of new antimicrobial agents (Dabholkar & Ravi, 2010).
Antimicrobial and Anticancer Evaluation
Further studies have investigated the antimicrobial and anticancer properties of triazole derivatives. Demirbas et al. (2004) synthesized acetic acid ethyl esters containing a 5-oxo-[1,2,4]triazole ring and evaluated their antimicrobial activity, demonstrating the compounds' effectiveness against various microorganisms and highlighting their potential in antimicrobial therapy (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004). Additionally, Bekircan et al. (2008) conducted an anticancer evaluation of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, underscoring the importance of these compounds in developing new anticancer treatments (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
特性
IUPAC Name |
2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2S/c11-7-3-1-6(2-4-7)9-13-14-10(15(9)12)18-5-8(16)17/h1-4H,5,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZGBIMOOKTPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)
![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)
![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)
![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)
![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)
![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)
